8-Cyclopentyl-1,3-dimethylxanthine 8-Cyclopentyl-1,3-dimethylxanthine Potent, selective A1 adenosine receptor antagonist: binding activity Ki = 10.9 nM (A1 receptor); Ki = 1440 nM (A2 receptor).
8-Cyclopentyl-1,3-dimethylxanthine (CPT) is an adenosine A1 receptor antagonist (Ki = 10.9 nM). It is selective for adenosine A1 over A2 receptors (Ki = 1,440 nM). CPT inhibits hypoxia-induced depression of evoked synaptic potentials in rat hippocampal slices in a concentration-dependent manner. It increases secondary after-discharge duration in electrically induced seizures in rats when administered at doses of 2.5 mg/kg or higher. CPT increases the response rate under a fixed-interval schedule of stimulus-shock termination in squirrel monkeys (ED50 = 2.5 μmol/kg), indicating psychomotor stimulant effects.
8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione is an oxopurine.
Brand Name: Vulcanchem
CAS No.: 35873-49-5
VCID: VC0524408
InChI: InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3
Molecular Formula: C12H16N4O2
Molecular Weight: 248.28 g/mol

8-Cyclopentyl-1,3-dimethylxanthine

CAS No.: 35873-49-5

Cat. No.: VC0524408

Molecular Formula: C12H16N4O2

Molecular Weight: 248.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

8-Cyclopentyl-1,3-dimethylxanthine - 35873-49-5

Specification

CAS No. 35873-49-5
Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
IUPAC Name 8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione
Standard InChI InChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
Standard InChI Key SCVHFRLUNIOSGI-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Cyclopentyl-1,3-dimethylxanthine belongs to the purine alkaloid family, characterized by a xanthine core modified with alkyl and cycloalkyl substituents. The IUPAC name, 8-cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione, reflects its substitution pattern . Key structural features include:

  • A xanthine backbone (purine-2,6-dione) with methyl groups at positions 1 and 3.

  • A cyclopentyl ring attached to position 8, enhancing lipid solubility and receptor binding specificity.

The SMILES notation CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3\text{CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3} and InChI key SCVHFRLUNIOSGI-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16N4O2\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2
Molecular Weight248.28 g/mol
Density1.332 g/cm³ (predicted)
Solubility in DMSO65 mg/mL (261.8 mM)
CAS Registry Number35873-49-5

Synthesis and Analog Development

Synthetic Pathways

The synthesis of 8-cyclopentyl-1,3-dimethylxanthine typically involves alkylation of theophylline derivatives. A representative route includes:

  • Selective Alkylation: Reacting theophylline with cyclopentyl bromide under basic conditions to introduce the 8-cyclopentyl group.

  • Methylation: Subsequent dimethylation at positions 1 and 3 using methyl iodide .

Modifications to the cyclopentyloxy group or xanthine core—such as adding methoxy substituents—have been explored to optimize receptor affinity. For instance, 8-[4-(cyclopentyloxy)-3-methoxyphenyl] analogs exhibit enhanced A₂ₐ receptor binding (Kᵢ = 100–150 nM) .

Pharmacological Profile

Receptor Binding and Selectivity

8-Cyclopentyl-1,3-dimethylxanthine demonstrates nanomolar affinity for adenosine A₁ receptors, with minimal interaction at A₂ subtypes:

Table 2: Receptor Affinity Data

Receptor SubtypeKᵢ (nM)pKᵢSelectivity (A₁/A₂)Source
A₁10.97.5–8.0132-fold
A₂1,440

The thermodynamic basis for its selectivity involves favorable enthalpy changes during A₁ receptor binding, as demonstrated in studies using mutated receptor models .

Functional Antagonism

In cellular assays, this compound inhibits adenosine-induced cAMP reduction with an IC₅₀ of 20–50 nM, confirming functional antagonism . Its potency surpasses earlier xanthines like theophylline (Kᵢ > 10,000 nM at A₁), making it preferable for receptor isolation studies.

Mechanism of Action and Thermodynamic Insights

Competitive Antagonism

8-Cyclopentyl-1,3-dimethylxanthine binds reversibly to the orthosteric site of A₁ receptors, preventing adenosine-induced Gᵢ protein activation. Structural studies suggest that the cyclopentyl group occupies a hydrophobic pocket near transmembrane helix 6, displacing endogenous adenosine .

Thermodynamic Profiling

Dalpiaz et al. (1998) analyzed binding thermodynamics, revealing that antagonism is driven by favorable entropy changes (ΔS=+45J/mol\cdotpK\Delta S = +45 \, \text{J/mol·K}) and moderate enthalpy contributions (ΔH=12kJ/mol\Delta H = -12 \, \text{kJ/mol}) . This contrasts with agonists, which exhibit enthalpy-driven binding, highlighting the compound’s utility in probing receptor conformational dynamics.

Applications in Biomedical Research

Neurological Studies

As A₁ receptors modulate neuroprotection and seizure thresholds, this antagonist is used to:

  • Investigate adenosine’s role in ischemic preconditioning.

  • Block endogenous adenosine in epilepsy models to exacerbate neuronal excitability .

Cardiovascular Research

In cardiac tissue, A₁ receptor blockade with 8-cyclopentyl-1,3-dimethylxanthine attenuates adenosine’s negative chronotropic effects, aiding studies of arrhythmia mechanisms.

Experimental Considerations

  • Solubility: Requires dissolution in DMSO (up to 261.8 mM) .

  • Stability: Store at -20°C (powder) or -80°C (solution) to prevent degradation .

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